(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine
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Overview
Description
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C8H9F3N2O It is a derivative of pyridine, substituted with a trifluoroethoxy group at the 5-position and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and trifluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Intermediate Formation: The trifluoroethoxy group is introduced to the pyridine ring through a nucleophilic substitution reaction.
Final Product: The methanamine group is then introduced through a reductive amination process, using reagents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of starting materials and reagents.
Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and pH.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles (e.g., halides, amines); reactions often require a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of (5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure with a trifluoromethyl group instead of a trifluoroethoxy group.
(2-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine: Similar structure with the trifluoroethoxy group at a different position on the pyridine ring.
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Contains a furan ring instead of a pyridine ring.
Uniqueness
(5-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine is unique due to the presence of both trifluoroethoxy and methanamine groups on the pyridine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9F3N2O |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
[5-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-1-6(2-12)3-13-4-7/h1,3-4H,2,5,12H2 |
InChI Key |
KGFMSUGWLMJDNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1OCC(F)(F)F)CN |
Origin of Product |
United States |
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